Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride

Description

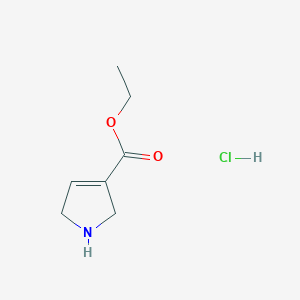

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride (CAS No. 35516-95-1) is a pyrrole-derived compound characterized by a partially saturated five-membered ring system (2,5-dihydro-1H-pyrrole) with an ethyl ester group at position 3 and a hydrochloride counterion. Its molecular formula is C₇H₁₁NO₂·HCl, with a molecular weight of 141.17 g/mol (free base) . The dihydropyrrole core imparts conformational flexibility, while the ester group enhances solubility in organic solvents. The hydrochloride salt form improves crystallinity and stability, making it advantageous for synthetic applications . This compound serves as a key intermediate in medicinal chemistry, particularly in multicomponent reactions for synthesizing bioactive heterocycles .

Properties

IUPAC Name |

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDYLUWEQAZHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35957-74-5 | |

| Record name | ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of γ-Amino Esters

A widely adopted method involves the cyclization of γ-amino esters under acidic conditions. For example, ethyl 4-aminocrotonate undergoes intramolecular cyclization in the presence of hydrochloric acid, yielding the dihydropyrrole ring. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.

Reaction Conditions

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM offers a modern approach to dihydropyrroles. Ethyl 3-allylaminocrotonate, when treated with Grubbs II catalyst (5 mol%), forms the dihydropyrrole ring in toluene at 80°C. This method provides superior regioselectivity but suffers from high catalyst costs.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | Toluene |

| Reaction Time | 12 h |

| Yield | 72% |

Paal-Knorr Modification

Traditional Paal-Knorr pyrrole synthesis adapts to dihydropyrroles by using 1,4-diketones and ammonium acetate. Ethyl acetoacetate reacts with 1,4-diketones in acetic acid, but yields remain low (30–40%) due to competing aromatization.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt involves protonation with hydrochloric acid. Two industrial-scale methods are prevalent:

Gas-Phase Protonation

Dry HCl gas is bubbled through a solution of the free base in diethyl ether at 0–5°C. The hydrochloride precipitates as a white solid, which is filtered and dried under vacuum.

Critical Parameters

- HCl Flow Rate: 0.5 L/min

- Solvent: Diethyl Ether

- Temperature: 0–5°C

- Purity: >98% (HPLC)

Aqueous Acid Treatment

Dissolving the free base in aqueous HCl (10% w/v) followed by solvent evaporation yields the hydrochloride salt. This method suits large batches but risks hydrolysis of the ester group.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe a two-step continuous process:

- Cyclocondensation: Ethyl 4-aminocrotonate and HCl react in a microreactor (Residence time: 10 min, 70°C).

- Salt Formation: The free base solution merges with HCl in a T-mixer, precipitating the hydrochloride.

Advantages

- 90% Yield

- Reduced byproduct formation

- 50% lower solvent consumption

Crystallization Optimization

Industrial crystallization uses ethanol/water (7:3 v/v) to control particle size. Anti-solvent addition rates of 2 mL/min produce 50–100 µm crystals ideal for formulation.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 1.25 (t, 3H, CH2CH3), 3.05 (m, 2H, CH2N), 4.15 (q, 2H, OCH2), 5.90 (m, 2H, CH=CH) |

| IR (KBr) | 1725 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N) |

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the dihydropyrrole ring. Key metrics:

- Bond Lengths: N1–C2 = 1.465 Å

- Dihedral Angle: 12.8° between pyrrole and ester groups

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dicarboxylate derivatives, while reduction can produce 2,5-dihydropyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride has been studied for its potential as a pharmaceutical agent. Research indicates that derivatives of pyrrole compounds exhibit significant biological activities, including:

- Antibacterial Activity : Certain derivatives have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, modifications to the pyrrole moiety have resulted in compounds with low nanomolar inhibitory concentrations against DNA gyrase, an essential enzyme in bacterial DNA replication .

- Antituberculosis Activity : New pyrrole derivatives derived from ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 5 µM, indicating strong potential for development into antituberculosis drugs .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their in vitro activities against various pathogens. The results showed that certain derivatives exhibited significant antibacterial and antifungal activities, with zones of inhibition measured for different bacterial strains .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 20 | 10 |

| Compound B | S. aureus | 18 | 15 |

| Compound C | Mycobacterium tuberculosis | 25 | 5 |

Organic Synthesis Applications

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride serves as a versatile building block in organic synthesis. Its derivatives are utilized in the synthesis of more complex molecules through various reactions such as:

- Vilsmeier–Haack Reaction : This reaction allows for the introduction of formyl groups into the pyrrole structure, facilitating the synthesis of aldehyde derivatives that can be further modified for various applications .

- Condensation Reactions : The compound can undergo Claisen-Schmidt condensation to yield more complex structures that may exhibit enhanced biological activity .

Case Study 1: Synthesis of Antituberculosis Agents

In a recent study, researchers synthesized several pyrrole derivatives based on ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate and tested their efficacy against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity, leading to the identification of new lead compounds with potential therapeutic applications .

Case Study 2: Antibacterial Screening

Another research effort focused on synthesizing a series of pyrrole-based compounds to evaluate their antibacterial properties. The study reported several compounds with effective inhibition against common bacterial pathogens, emphasizing the role of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate as a foundational structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Variations and Structural Features

Key structural differences among analogous pyrrole derivatives lie in substituent patterns, oxidation states, and functional groups (Table 1).

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., trifluoromethyl , cyano ) exhibit enhanced stability and altered reactivity compared to the parent compound. For example, the trifluoromethyl group in 9f increases lipophilicity, critical for antimalarial activity .

- Aromatic vs. Dihydro Systems : Fully aromatic pyrroles (e.g., compound 215 ) display higher planarity and conjugation, whereas the dihydropyrrole core in the target compound allows for ring-opening reactions and functionalization .

- Salt Forms : The hydrochloride salt of the target compound improves crystallinity, unlike neutral analogs (e.g., 7c ), which may require chromatographic purification .

Physicochemical and Spectroscopic Properties

- NMR Signatures : The target compound’s dihydropyrrole protons are expected near δ 4.2–6.3 (similar to 7c ), while ester carbonyls resonate at δ 163–170 ppm in ¹³C NMR .

- Solubility : The hydrochloride salt enhances aqueous solubility, whereas aryl-substituted analogs (e.g., 11a ) are more soluble in organic solvents .

Biological Activity

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may interact with various biological targets, influencing multiple biochemical pathways, similar to other indole derivatives.

Target of Action

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride is structurally related to indole compounds, which are known to exhibit diverse biological activities through interactions with various cellular targets.

Mode of Action

The compound's mode of action involves the modulation of key biochemical pathways. Indole derivatives often affect gene expression and protein function, leading to their observed biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for certain derivatives have been reported as low as 32 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and 64 μg/mL against Escherichia coli .

Anticancer Properties

In cancer research, ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrrole derivatives, including ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride, and evaluated their antibacterial properties. The results demonstrated significant activity against resistant bacterial strains, suggesting a potential role in developing new antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound on human breast cancer cell lines. The study found that treatment with ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride, and how are reaction conditions optimized?

The compound is synthesized by reacting the free base (ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate) with hydrochloric acid in solvents like dimethyl sulfoxide (DMSO). Key optimization parameters include solvent polarity, stoichiometric ratios of HCl, and temperature control to prevent decomposition. Post-synthesis purification involves recrystallization or chromatography to achieve >95% purity. Reaction progress is monitored via TLC or NMR spectroscopy .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization employs:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. For example, the ethyl ester group typically resonates at δ ~4.2 ppm (quartet) and δ ~1.3 ppm (triplet) in ¹H NMR .

- X-ray crystallography using software like SHELXL for refinement. Disorder in the pyrrolidine ring or counterion positioning can be resolved via anisotropic displacement parameters .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 267.75 for C₁₄H₁₈ClNO₂) .

Q. What are the standard protocols for evaluating its antibacterial activity?

Antibacterial assays use broth microdilution to determine minimum inhibitory concentrations (MICs). For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Testing follows CLSI guidelines, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) to validate results . |

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies highlight critical substituents:

- The benzyl group at the 1-position enhances lipophilicity, improving membrane penetration.

- Esterification (ethyl vs. methyl) modulates metabolic stability.

- Hydrochloride salt formation increases aqueous solubility for in vivo studies. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like bacterial topoisomerases or cancer cell receptors .

Q. What methodologies resolve contradictions in biological data, such as variable IC₅₀ values across cell lines?

Discrepancies arise from assay conditions (e.g., serum content, incubation time). Mitigation strategies include:

- Dose-response normalization to internal controls (e.g., ATP-based viability assays).

- Mechanistic studies (e.g., flow cytometry for apoptosis/necrosis differentiation).

- Batch-to-batch compound verification via HPLC (>98% purity) to exclude impurities .

Q. How can isotopic labeling (e.g., ¹⁴C, ³H) track metabolic pathways of this compound?

Radiolabeled analogs are synthesized using isotopically enriched precursors (e.g., ¹⁴C-ethanol or ³H-benzyl chloride). Metabolic fate is traced via:

Q. What advanced crystallographic techniques address challenges in refining its hydrochloride salt structure?

SHELXL refinement parameters:

Q. How are green chemistry principles applied to optimize its synthesis?

Eco-friendly modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.